2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide
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Overview
Description
2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide is a spirocyclic compound with the molecular formula C₉H₁₇NO₂S. It is characterized by a unique spiro structure, which includes a sulfur atom and an azaspiro moiety.
Preparation Methods
The synthesis of 2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common synthetic route includes the cyclization of a precursor molecule containing both sulfur and nitrogen atoms under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of these targets. The pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide can be compared with other spirocyclic compounds, such as:
- 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide
- 2-Thia-8-azaspiro[6.5]dodecane 2,2-dioxide
These compounds share similar spirocyclic structures but differ in the size of the rings and the position of the sulfur and nitrogen atoms. The uniqueness of this compound lies in its specific ring size and the arrangement of its atoms, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2λ6-thia-8-azaspiro[5.5]undecane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-2-4-9(8-13)3-1-5-10-7-9/h10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMZAZBQXESPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCS(=O)(=O)C2)CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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